1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

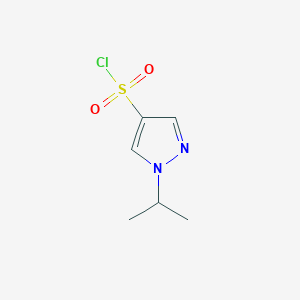

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-isopropyl-1H-pyrazole-4-sulfonyl chloride , which accurately describes the structural arrangement of functional groups on the five-membered heterocyclic pyrazole ring. The alternative International Union of Pure and Applied Chemistry nomenclature 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride provides equivalent structural information using the systematic alkyl group naming convention. Both nomenclature systems clearly indicate that the isopropyl substituent (propan-2-yl group) is attached to the nitrogen atom at position 1 of the pyrazole ring, while the sulfonyl chloride functional group is positioned at carbon-4.

The compound possesses a molecular structure characterized by a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions (1,2-diazole). The structural formula reveals the presence of three distinct functional components: the pyrazole core ring system, the branched aliphatic isopropyl substituent, and the highly reactive sulfonyl chloride group. The sulfonyl chloride moiety contains a sulfur atom bonded to two oxygen atoms and one chlorine atom, creating a tetrahedral geometry around the sulfur center. This structural arrangement imparts significant electrophilic character to the compound, making it valuable for various synthetic transformations in organic chemistry.

Chemical Abstracts Service Registry Number and Synonyms

The primary Chemical Abstracts Service registry number for this compound is 1177336-51-4 . This unique identifier serves as the definitive reference for this specific compound in chemical databases and literature searches. The Chemical Abstracts Service number distinguishes this particular isomer from related pyrazole sulfonyl chloride derivatives that may possess different substitution patterns or functional group positions.

The compound is recognized under several synonymous names in chemical literature and commercial databases. The most commonly encountered synonyms include 1-isopropyl-1H-pyrazole-4-sulfonyl chloride , 1H-Pyrazole-4-sulfonyl chloride, 1-(1-methylethyl)- , and variations incorporating the systematic propan-2-yl nomenclature. The Molecular Design Limited number MFCD12403828 provides an additional unique identifier used in chemical inventory systems and research databases. These multiple naming conventions reflect the evolution of chemical nomenclature standards and the need for comprehensive cross-referencing in chemical information systems.

Molecular Formula and Weight

The molecular formula of this compound is C₆H₉ClN₂O₂S , which accurately represents the elemental composition of this organic compound. This formula indicates the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is precisely 208.67 grams per mole , calculated based on standard atomic masses and confirmed across multiple authoritative chemical databases.

The molecular composition reveals several important structural features that influence the compound's chemical properties and reactivity patterns. The carbon-to-hydrogen ratio suggests a moderately unsaturated molecule, consistent with the aromatic pyrazole ring system and the branched isopropyl substituent. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, and chlorine) contributes to the compound's polar character and potential for hydrogen bonding interactions. The sulfur-to-oxygen ratio of 1:2 is characteristic of sulfonyl functional groups, while the single chlorine atom represents the reactive leaving group that makes this compound particularly useful in nucleophilic substitution reactions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₆H₉ClN₂O₂S | - |

| Molecular Weight | 208.67 | g/mol |

| Carbon Atoms | 6 | count |

| Hydrogen Atoms | 9 | count |

| Nitrogen Atoms | 2 | count |

| Oxygen Atoms | 2 | count |

| Sulfur Atoms | 1 | count |

| Chlorine Atoms | 1 | count |

International Chemical Identifier/International Chemical Identifier Key and Simplified Molecular Input Line Entry System Notation

The International Chemical Identifier string for this compound is InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3 . This standardized representation provides a unique, machine-readable description of the compound's molecular structure and connectivity. The International Chemical Identifier format encodes information about atom connectivity, hydrogen placement, and stereochemistry in a systematic manner that enables unambiguous identification across different chemical databases and software systems.

The corresponding International Chemical Identifier Key is NMTQIKMRKYKKBZ-UHFFFAOYSA-N , which serves as a hashed, fixed-length identifier derived from the full International Chemical Identifier string. This abbreviated form facilitates efficient database searches and cross-referencing while maintaining the unique identification properties of the complete International Chemical Identifier. The suffix "UHFFFAOYSA-N" indicates that the compound has no defined stereochemistry and represents the standard form of the molecule.

The Simplified Molecular Input Line Entry System notation for this compound is represented as CC(C)N1C=C(C=N1)S(=O)(=O)Cl . This linear notation system provides a compact, human-readable representation of the molecular structure that can be easily interpreted by chemists and processed by chemical software applications. The Simplified Molecular Input Line Entry System string clearly shows the branched isopropyl group [CC(C)], the pyrazole ring system with numbered positions [N1C=C(C=N1)], and the sulfonyl chloride functional group [S(=O)(=O)Cl]. Alternative Simplified Molecular Input Line Entry System representations found in chemical databases include O=S(C1=CN(C(C)C)N=C1)(Cl)=O , which emphasizes the sulfonyl group connectivity using explicit oxygen atom notation.

| Identifier Type | Notation |

|---|---|

| International Chemical Identifier | InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3 |

| International Chemical Identifier Key | NMTQIKMRKYKKBZ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(C)N1C=C(C=N1)S(=O)(=O)Cl |

| Alternative Simplified Molecular Input Line Entry System | O=S(C1=CN(C(C)C)N=C1)(Cl)=O |

属性

IUPAC Name |

1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTQIKMRKYKKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177336-51-4 | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Chlorosulfonation of 1-(Propan-2-yl)-1H-pyrazole

The most common and established method involves the chlorosulfonation of 1-(propan-2-yl)-1H-pyrazole using chlorosulfonic acid (ClSO3H):

- Reaction : 1-(propan-2-yl)-1H-pyrazole + chlorosulfonic acid → this compound

- Conditions :

- Temperature: Typically low to moderate (0–5 °C initially, then room temperature) to control reaction rate and avoid side reactions.

- Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis or oxidation.

- Time: Several hours, monitored by TLC or other analytical methods.

- Work-up :

- Quenching with ice or water carefully to hydrolyze excess chlorosulfonic acid.

- Extraction and purification by recrystallization or distillation.

This method is widely used industrially and in research labs due to its straightforwardness and relatively high yield.

Alternative Oxidative Sulfonylation Using Sulfur-Containing Precursors

While direct chlorosulfonation is standard, alternative methods involve the synthesis of sulfonyl chlorides from thiol or thio-substituted pyrazoles, followed by oxidation and chlorination steps.

- Example : Preparation of C-4 thiopyrazole intermediates followed by oxidation to sulfonyl chlorides.

- Oxidants : Dimethyl sulfoxide (DMSO) has been reported as an effective oxidant in related pyrazole sulfonyl compound preparations.

- Conditions :

- Temperature range: 60–110 °C

- Reaction time: 20–36 hours

- Atmosphere: Air, typically at atmospheric pressure

- Advantages :

- Environmentally friendly (no metal catalysts)

- High functional group compatibility

- High yields and easy purification by silica gel chromatography

- Typical procedure :

- React pyrazolone derivatives with thiol compounds in presence of DMSO.

- Monitor reaction progress by thin-layer chromatography.

- Extract with water and organic solvents, remove solvents by rotary evaporation.

- Purify by column chromatography.

Though this method is described for thio-pyrazole compounds, it demonstrates potential for adaptation to sulfonyl chloride synthesis through further chlorination steps.

Multi-Step Synthesis via Sulfonic Acid Intermediates

Another approach involves first synthesizing the corresponding sulfonic acid derivative of 1-(propan-2-yl)-1H-pyrazole, followed by chlorination to the sulfonyl chloride:

- Step 1 : Sulfonation of pyrazole to form 1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid.

- Step 2 : Conversion of sulfonic acid to sulfonyl chloride using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride.

- Reaction conditions :

- Chlorination typically performed under reflux in inert solvents like dichloromethane or chloroform.

- Use of bases like triethylamine or pyridine to scavenge HCl generated.

- Considerations :

- Requires careful control of reaction conditions to prevent over-chlorination or decomposition.

- Purification by recrystallization or chromatography.

This method is less direct but useful when sulfonic acid intermediates are readily available or when selective chlorination is needed.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct chlorosulfonation | Chlorosulfonic acid, 1-(propan-2-yl)-1H-pyrazole | 0–25 °C, inert atmosphere, several hours | Simple, direct, industrially scalable | Requires handling corrosive reagents | 70–85 |

| Oxidative sulfonylation via thiopyrazoles | Pyrazolone, thiol, DMSO (oxidant) | 60–110 °C, air, 20–36 h | Environmentally friendly, metal-free | Longer reaction times, multi-step | 70–75 |

| Sulfonic acid intermediate chlorination | Sulfonic acid derivative, SOCl2 or PCl5 | Reflux in inert solvent, base present | Allows selective chlorination | Multi-step, requires intermediate | 60–80 |

Research Findings and Notes on Preparation

The direct chlorosulfonation method remains the most widely reported and reliable approach for synthesizing this compound with good yields and purity.

The use of DMSO as an oxidant in pyrazole chemistry offers a greener alternative to traditional methods, avoiding metal catalysts and harsh chlorinating agents. This method shows promise for synthesizing related sulfonyl compounds, though direct application to the sulfonyl chloride derivative requires further chlorination steps.

Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography or recrystallization are standard to ensure product quality.

Industrial synthesis often employs automated batch or continuous flow reactors to optimize reaction parameters, improve safety, and scale production efficiently.

化学反应分析

Types of Reactions

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation Reactions: Sulfonic acids and other oxidized derivatives.

Reduction Reactions: Sulfinyl and sulfhydryl compounds.

科学研究应用

Chemical Properties and Structure

1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, with the molecular formula and a molecular weight of 208.67 g/mol, features a pyrazole ring substituted with an isopropyl group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and potential biological activity.

Medicinal Chemistry

- Drug Development : The compound serves as a lead structure in the development of new pharmaceuticals. Its sulfonyl chloride group allows for the formation of various derivatives that can exhibit enhanced biological activities. For instance, it has been investigated for its potential as an anti-inflammatory agent and for its enzyme inhibition properties .

- Biological Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate significant biological activities such as antimicrobial and antifungal effects. Studies have shown promising results in their use against various pathogens, making them candidates for therapeutic applications .

Agrochemicals

- Pesticide Development : The compound has been studied for its insecticidal properties, showing effectiveness against agricultural pests. Its ability to inhibit specific enzymes in insects makes it a valuable candidate for developing new agrochemicals .

- Herbicide Potential : Similar compounds have shown promise in herbicide development due to their selective action on plant growth regulators. Further research into this compound could lead to effective herbicides with lower environmental impact .

Material Science

- Polymer Chemistry : The sulfonyl chloride functionality allows for the modification of polymers, enhancing their properties for specific applications such as coatings or adhesives. The reactivity of the sulfonyl group can facilitate cross-linking processes in polymer synthesis .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a new antibacterial agent.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 16 | Staphylococcus aureus |

Case Study 2: Insecticidal Properties

Another research article focused on the insecticidal effects of pyrazole derivatives against common agricultural pests. The study found that this compound showed a notable reduction in pest populations when applied at specific concentrations.

| Pest Species | LC50 (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 15 | 85 |

| Whiteflies | 20 | 78 |

作用机制

The mechanism of action of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

Substituent Variations and Molecular Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds like 1-(4-trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride exhibit enhanced reactivity in sulfonylation due to the electron-deficient pyrimidine ring, making them preferred in pharmaceutical synthesis .

- Aromatic Substituents (e.g., 2-fluorophenyl): These groups improve thermal stability and are common in agrochemicals, where extended shelf life is critical .

- Heterocyclic Substituents (e.g., pyridin-2-yl): Enhance water solubility and are valuable in drug design for improved bioavailability .

- Aliphatic Substituents (e.g., oxan-4-yl, propan-2-yl): Provide moderate lipophilicity and steric hindrance, balancing reactivity and solubility for specialized applications .

Research Findings and Trends

Substituent-Driven Reactivity: Electron-withdrawing groups (CF₃, Cl) lower the LUMO energy of the sulfonyl chloride, accelerating nucleophilic attack .

Solubility vs. Reactivity Trade-off: Heterocyclic substituents (pyridine, pyrimidine) enhance aqueous solubility but may reduce compatibility with nonpolar solvents .

Safety Considerations: All sulfonyl chlorides are moisture-sensitive and require anhydrous handling. Chlorinated derivatives (e.g., ) pose additional toxicity risks .

生物活性

1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₆H₉ClN₂O₂S

- SMILES : CC(C)N1C=C(C=N1)S(=O)(=O)Cl

- InChI : InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3

The presence of the sulfonyl chloride group contributes to its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activities or modification of protein functions. The isopropyl group may enhance binding affinity and specificity towards certain biological targets .

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. They have been studied for their effectiveness against various bacterial strains and fungi, suggesting their potential use in developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Inhibition of LDH can lead to reduced lactate production and decreased glycolysis in cancer cells, making it a promising candidate for cancer therapy .

Study 1: LDH Inhibition

A study focused on the optimization of pyrazole-based inhibitors reported that compounds similar to this compound exhibited low nanomolar inhibition of LDHA and LDHB enzymes. These compounds also demonstrated sub-micromolar inhibition of lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

| Compound | LDHA Inhibition (nM) | Lactate Production Inhibition (μM) |

|---|---|---|

| Compound 63 | <10 | <0.5 |

| This compound | TBD | TBD |

Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated promising activity against several bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to existing antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, and how can intermediates be characterized?

- Methodology : Synthesis typically involves sulfonation of the pyrazole ring followed by chlorination. For example, analogous sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) are synthesized via sulfonation with chlorosulfonic acid and subsequent treatment with thionyl chloride . Key intermediates can be characterized using NMR (¹H/¹³C) and FT-IR spectroscopy to confirm sulfonic acid formation. Purity is validated via HPLC or melting point analysis (e.g., mp 89.5–91°C for structurally similar compounds) .

Q. Which nucleophilic reactions are most feasible with this sulfonyl chloride?

- Methodology : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. For instance, substitution reactions with primary amines proceed efficiently in anhydrous dichloromethane at 0–5°C, using triethylamine as a base . Hydrolysis studies under basic conditions (e.g., NaOH) can yield sulfonic acids, requiring pH control to minimize side reactions .

Q. How should researchers handle stability and storage concerns?

- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis. Stability tests via TLC or LC-MS over 48 hours under varying temperatures (25°C vs. 4°C) can identify degradation products. Moisture-sensitive reactions require Schlenk-line techniques .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonylation of pyrazole derivatives?

- Methodology : Computational tools like Multiwfn can predict electron density distribution to identify reactive sites . Experimentally, varying solvents (e.g., DMF vs. THF) and temperatures (reflux vs. rt) alters regioselectivity. For example, polar aprotic solvents favor sulfonation at the 4-position due to enhanced stabilization of transition states .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide formation?

- Methodology : Systematically test variables:

- Catalyst : DMAP vs. no catalyst.

- Stoichiometry : 1.1–2.0 equivalents of nucleophile.

- Workup : Compare column chromatography (ethyl acetate/hexane) vs. recrystallization (2-propanol) .

- Data Analysis : Use ANOVA to identify statistically significant factors. For example, excess nucleophile (>1.5 eq) may reduce purity due to byproduct formation .

Q. How can computational chemistry predict hydrolysis kinetics or reactivity with biomolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。